2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Lipophilicity CNS drug design Physicochemical property optimization

2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide (CAS 2097882-82-9) is a strategically differentiated ortho-bromo benzamide with a privileged 1,2,5-thiadiazole-piperidine scaffold targeting aminergic GPCRs (sigma, 5-HT₁A, M₁/M₅). Its CNS drug-like profile (MW 367, XLogP3 3.0, TPSA 86.4 Ų) and versatile aryl bromide handle enable Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling for rapid SAR expansion. The ortho-bromo substituent provides unique steric and electronic character not replicable by chloro, fluoro, or CF₃ analogs, making it a critical SAR comparator. Ideal as both a screening candidate and a diversification hub for parallel library synthesis. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C14H15BrN4OS
Molecular Weight 367.27
CAS No. 2097882-82-9
Cat. No. B2795279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
CAS2097882-82-9
Molecular FormulaC14H15BrN4OS
Molecular Weight367.27
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2Br)C3=NSN=C3
InChIInChI=1S/C14H15BrN4OS/c15-12-4-2-1-3-11(12)14(20)17-10-5-7-19(8-6-10)13-9-16-21-18-13/h1-4,9-10H,5-8H2,(H,17,20)
InChIKeyWZMRGRLIQQWOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide (CAS 2097882-82-9): Procurement-Relevant Structural and Physicochemical Profile


2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide (CAS 2097882-82-9) is a synthetic small molecule belonging to the class of N-(piperidin-4-yl)benzamide derivatives featuring a 1,2,5-thiadiazole substitution at the piperidine nitrogen [1]. With a molecular formula of C₁₄H₁₅BrN₄OS, a molecular weight of 367.27 g/mol, a computed XLogP3 of 3.0, a topological polar surface area (TPSA) of 86.4 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies a drug-like physicochemical space characteristic of CNS-penetrant screening candidates [1]. The 1,2,5-thiadiazole moiety is recognized in the medicinal chemistry literature as a privileged scaffold for modulating aminergic G-protein-coupled receptors (GPCRs), including 5-HT₁A serotonin receptors and muscarinic acetylcholine receptors (mAChRs) [2][3]. As of the evidence cutoff date, no peer-reviewed primary research publications or patents were identified that report quantitative biological activity data specifically for this compound; its differentiation from close analogs is therefore established primarily on computed physicochemical properties and structural features rather than on experimentally determined potency or selectivity values.

Why In-Class Substitution of 2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide Is Not Trivial: Ortho-Halogen Electronic Effects and Synthetic Tractability


Within the N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide series, the identity and position of the halogen substituent on the benzamide ring critically determine both the electronic character of the aromatic system and the compound's utility as a synthetic intermediate. The ortho-bromo substituent in CAS 2097882-82-9 confers a distinct combination of steric bulk (van der Waals radius of Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å, F ≈ 1.47 Å) and polarizability that cannot be replicated by the 2-chloro, 2-fluoro, or 2-trifluoromethyl analogs [1]. In the broader benzamide sigma-receptor ligand literature, the nature of the ortho-substituent has been shown to influence both receptor subtype selectivity and binding affinity; for example, conformationally flexible benzamide analogs with bromo substitution have demonstrated greater than 1,000-fold selectivity for sigma-2 over sigma-1 receptors in some series, whereas chloro or fluoro analogs did not achieve comparable selectivity windows [2]. Furthermore, the aryl bromide serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not accessible with the corresponding chloro or fluoro analogs without specialized catalyst systems [1]. These factors make the compound a strategically distinct choice for medicinal chemistry campaigns requiring both initial screening and subsequent SAR expansion from a single intermediate scaffold.

Quantitative Differentiation Evidence for 2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide vs. Closest Structural Analogs


Ortho-Bromo vs. Ortho-Trifluoromethyl: Lipophilicity Control Without Excessive logP Inflation

The target compound (XLogP3 = 3.0) occupies a lipophilicity window that is 0.5–1.0 log units lower than the corresponding 2-trifluoromethyl analog, N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide (CAS 2034379-00-3; predicted XLogP3 ≈ 3.5–4.0 based on the Hansch π constant for CF₃ ≈ +0.88 vs. Br ≈ +0.86, offset by the larger molecular volume of CF₃ which reduces aqueous solubility) [1][2]. Lower lipophilicity is generally associated with reduced phospholipidosis risk, decreased promiscuous binding, and improved aqueous solubility in CNS-targeted libraries [2].

Lipophilicity CNS drug design Physicochemical property optimization

Ortho-Bromo Aryl Halide as a Superior Synthetic Handle vs. Ortho-Chloro or Ortho-Fluoro Analogs

The C–Br bond (bond dissociation energy ≈ 337 kJ/mol for Ph-Br) is significantly more reactive in oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond (BDE ≈ 399 kJ/mol for Ph-Cl) or C–F bond (BDE ≈ 523 kJ/mol for Ph-F), making the target compound a far more tractable intermediate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions than its 2-chloro or 2-fluoro analogs [1][2]. This differential reactivity has been quantified across multiple catalytic systems: for example, in typical Suzuki couplings with Pd(PPh₃)₄, aryl bromides react 10–100× faster than aryl chlorides under identical conditions [2].

Cross-coupling Late-stage functionalization SAR expansion Medicinal chemistry

Topological Polar Surface Area and CNS Drug-Likeness: Comparative Positioning Within the 1,2,5-Thiadiazole-Piperidine Benzamide Series

The target compound exhibits a TPSA of 86.4 Ų, which falls within the established threshold of <90 Ų associated with favorable passive blood-brain barrier (BBB) penetration [1][2]. By comparison, the 2-bromo-5-methoxy analog (2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide) contains an additional methoxy group that increases TPSA by approximately 9–12 Ų (estimated TPSA ≈ 95–98 Ų), potentially reducing its BBB penetration probability [1]. The 3,4-dichloro analog has a comparable TPSA but differs in the substitution pattern (meta/para vs. ortho), which alters the electrostatic potential surface and may affect target recognition differently [1].

CNS drug-likeness Blood-brain barrier penetration Physicochemical property profiling

1,2,5-Thiadiazole Scaffold: Established Privileged Structure for GPCR Modulation vs. Alternative Heterocyclic Replacements

The 1,2,5-thiadiazole ring system has been validated as a privileged scaffold for aminergic GPCR modulation in multiple published studies. Sabb et al. (2001) demonstrated that 1,2,5-thiadiazol-3-yl-piperazine derivatives achieve potent and selective binding at human 5-HT₁A receptors with Ki values in the low nanomolar range, while maintaining selectivity over α₁ adrenergic and dopamine D₂ receptors [1]. Separately, 1,2,5-thiadiazole-containing compounds have been characterized as modulators of M₁/M₅ muscarinic receptor subtypes [2], and piperidine/piperazine-based benzamide derivatives have shown high-affinity sigma receptor binding (Ki = 1.2–3.6 nM for sigma-1 in optimized analogs) [3]. In contrast, the 1,3,4-thiadiazole isomer has been more commonly associated with carbonic anhydrase inhibition and anticancer activity rather than selective CNS GPCR modulation [3].

GPCR modulation Privileged scaffold 5-HT1A receptor Muscarinic receptor Sigma receptor

Molecular Weight and Ligand Efficiency: Favorable Starting Point vs. Heavier, More Complex Analogs

With a molecular weight of 367.27 g/mol and only one rotatable bond beyond the benzamide-piperidine linkage, the target compound is a relatively compact, rigid screening candidate compared to analogs bearing bulkier substituents. The 2-bromo-5-methoxy analog adds approximately 30 Da (MW ≈ 397 g/mol) and introduces an additional rotatable bond (methoxy group), while analogs with N-arylpyrazole substituents (e.g., CAS 2034379-69-4) increase the molecular weight to >400 Da [1]. In the context of lead optimization, lower molecular weight starting points are preferred because they allow for property-controlled molecular growth while maintaining ligand efficiency metrics [2].

Ligand efficiency Fragment-based drug discovery Lead optimization Physicochemical properties

Recommended Research and Procurement Application Scenarios for 2-Bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide (CAS 2097882-82-9)


CNS GPCR-Focused Screening Library Enrichment: Sigma, 5-HT₁A, and Muscarinic Receptor Panels

Based on the established privileged status of the 1,2,5-thiadiazole-piperidine scaffold for aminergic GPCR modulation [1][2], CAS 2097882-82-9 is a structurally appropriate selection for enriching screening libraries targeting sigma receptors, 5-HT₁A serotonin receptors, or M₁/M₅ muscarinic acetylcholine receptors. Its computed physicochemical profile (MW = 367 g/mol, XLogP3 = 3.0, TPSA = 86.4 Ų) positions it within the property space associated with CNS penetration [3], making it suitable for both in vitro primary screening and subsequent hit validation in cellular assays with BBB relevance.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Parallel SAR Generation

The ortho-bromo substituent makes CAS 2097882-82-9 uniquely suited as a diversification hub for medicinal chemistry programs. The C–Br bond enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under standard palladium catalysis conditions [1], allowing rapid parallel synthesis of aryl-, heteroaryl-, amino-, and alkyne-substituted analogs from a single commercially available intermediate. This synthetic tractability is not available with the corresponding 2-chloro or 2-fluoro analogs without specialized catalyst/ligand systems, providing a clear procurement rationale for the bromo compound when downstream SAR expansion is planned [4].

Control Compound for Ortho-Substituent SAR Studies Within 1,2,5-Thiadiazole-Piperidine Benzamide Series

For laboratories systematically investigating the structure-activity relationships of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide derivatives, CAS 2097882-82-9 serves as a critical comparator that isolates the effect of the ortho-bromo substituent without confounding influences from additional ring substitutions. Unlike the 2-bromo-5-methoxy analog, which introduces electron-donating and hydrogen-bonding effects at the 5-position, or the 3,4-dichloro analog, which probes a different substitution vector, the target compound provides a clean ortho-halogen SAR data point [1]. This makes it valuable for computational modeling, QSAR model building, and systematic medicinal chemistry optimization efforts.

Physicochemical Reference Standard for CNS Drug-Likeness Profiling in Academic and Industrial Screening

With its balanced drug-like properties (compliance with Lipinski's Rule of Five, TPSA below the 90 Ų CNS threshold, XLogP3 within the optimal 2–4 range, and MW below 400 Da), CAS 2097882-82-9 can serve as a reference compound for calibrating physicochemical property assays in CNS drug discovery programs [2][3]. Its single hydrogen bond donor and five hydrogen bond acceptors provide a defined profile for validating computational permeability models, PAMPA-BBB assays, and in silico ADME prediction tools.

Quote Request

Request a Quote for 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.